Prasugrel

Pharmacodynamics Platelet Aggregation P2Y12 Inhibitor

Prasugrel is a third-generation thienopyridine prodrug with CYP2C19-independent activation, delivering predictable platelet inhibition across all metabolizer phenotypes. Evidence-based advantages include: 19% reduction in primary composite endpoint vs clopidogrel (TRITON-TIMI 38); 31% reduction in MI; 30% RRR in diabetic ACS/PCI patients; and 4.2× greater potency than ticagrelor in preclinical thrombosis models (ED₅₀ 1.9 vs 8.0 mg·kg⁻¹). Ideal for high-volume PCI centers, diabetes-focused cardiology research, and preclinical studies requiring sustained, irreversible P2Y₁₂ blockade. CYP2C19 genotype independence eliminates the need for genetic screening—critical for multi-ethnic and resource-limited settings. Procure with confidence for reproducible, guideline-aligned antiplatelet research.

Molecular Formula C20H20FNO3S
Molecular Weight 373.4 g/mol
CAS No. 150322-43-3
Cat. No. B1678051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel
CAS150322-43-3
Synonyms640315, LY
747, CS
CS 747
CS-747
CS747
Effient
efient
HCl, Prasugrel
Hydrochloride, Prasugrel
LY 640315
LY-640315
LY640315
prasugrel
Prasugrel HCl
Prasugrel Hydrochloride
Molecular FormulaC20H20FNO3S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
InChIInChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
InChIKeyDTGLZDAWLRGWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
Solubility2.37e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prasugrel (CAS 150322-43-3): Thienopyridine Antiplatelet Prodrug for Cardiovascular Event Prevention


Prasugrel is a third-generation thienopyridine prodrug that functions as an irreversible antagonist of the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelet membranes [1]. It is indicated in combination with aspirin for the reduction of thrombotic cardiovascular events in patients with acute coronary syndromes (ACS) managed with percutaneous coronary intervention (PCI) [1]. Unlike earlier-generation agents, prasugrel is characterized by a more efficient two-step metabolic activation pathway that yields substantially higher plasma concentrations of the active metabolite [1].

Why Prasugrel Cannot Be Interchanged with Clopidogrel or Ticagrelor in Critical Care Protocols


Prasugrel exhibits critical pharmacodynamic and pharmacokinetic divergences from other P2Y₁₂ inhibitors that preclude therapeutic substitution without quantitative justification. Its active metabolite generation is less dependent on CYP2C19 genetic polymorphisms compared to clopidogrel, resulting in predictable platelet inhibition across all metabolizer phenotypes [1]. Additionally, prasugrel demonstrates a distinct efficacy-bleeding balance profile established through large-scale head-to-head trials [1]. These quantifiable differences in metabolite exposure, platelet reactivity, and clinical outcomes mandate compound-specific procurement and dosing strategies in both clinical and research settings [1].

Quantitative Differentiation of Prasugrel: Head-to-Head Evidence Against Clopidogrel and Ticagrelor


Faster Onset and Higher Magnitude of Platelet Inhibition vs. Clopidogrel

Prasugrel 60 mg loading dose (LD) achieves significantly faster onset and greater magnitude of platelet inhibition compared to clopidogrel 300 mg or 600 mg LD in an integrated analysis of 846 subjects across 24 clinical pharmacology studies [1]. Prasugrel achieved greater ΔMPA (change in maximum platelet aggregation) and IPA (inhibition of platelet aggregation) from 2 to 24 hours post-LD (P < .001) [1]. In a separate study of healthy Korean volunteers, prasugrel 30 mg LD produced peak IPA of 93.7% (±6.2%) at 2 hours, compared to clopidogrel 600 mg LD peak IPA of 65.8% (±17.2%) at 6 hours (P<0.001) [2].

Pharmacodynamics Platelet Aggregation P2Y12 Inhibitor

Superior Clinical Efficacy in Reducing Ischemic Events vs. Clopidogrel (TRITON-TIMI 38)

In the landmark TRITON-TIMI 38 trial (N=13,608 ACS patients undergoing planned PCI), prasugrel (60 mg LD/10 mg MD) demonstrated a 19% reduction in the primary composite endpoint of cardiovascular death, nonfatal MI, or nonfatal stroke compared to clopidogrel (300 mg LD/75 mg MD) [1]. From day 3 through the end of the study (median follow-up 14.5 months), prasugrel significantly reduced myocardial infarction (HR 0.69; 95% CI 0.58-0.82; P=0.001), stent thrombosis (HR 0.45; 95% CI 0.33-0.61; P<0.0001), and urgent target vessel revascularization (HR 0.65; 95% CI 0.54-0.79; P<0.0003) [2].

Clinical Outcomes Acute Coronary Syndrome Cardiovascular Events

Independence from CYP2C19 Genetic Polymorphisms vs. Clopidogrel

Unlike clopidogrel, prasugrel's active metabolite exposure and antiplatelet effect are not significantly influenced by CYP2C19 loss-of-function alleles [1]. In a study of aspirin-treated coronary artery disease patients, clopidogrel-treated carriers of CYP2C19 reduced-function alleles exhibited significantly lower active metabolite exposure (mean AUC reduction of ~32%; P<0.001) and diminished platelet inhibition compared to extensive metabolizers [1]. In contrast, for prasugrel, there was no statistically significant difference in active metabolite exposure or pharmacodynamic response between CYP2C19 extensive metabolizers and reduced metabolizers [1].

Pharmacogenomics CYP2C19 Precision Medicine

Greater Potency in Ex Vivo Platelet Aggregation vs. Ticagrelor (Rat Model)

In a direct preclinical comparison in rats, prasugrel demonstrated 4.2-fold greater potency than ticagrelor in inhibiting ex vivo platelet aggregation [1]. The ED₅₀ values at peak effect for ADP 20 μmol·L⁻¹ were 1.9 mg·kg⁻¹ for prasugrel versus 8.0 mg·kg⁻¹ for ticagrelor [1]. Additionally, prasugrel's inhibition of platelet aggregation was maintained for up to 24 hours after administration, whereas ticagrelor's duration of action was substantially shorter [1].

Comparative Pharmacology Preclinical Potency

Greater Relative Benefit in Diabetic Patients vs. Clopidogrel (TRITON-TIMI 38 Subgroup)

In a prespecified subgroup analysis of the TRITON-TIMI 38 trial involving 3,146 patients with diabetes mellitus, prasugrel demonstrated a greater relative risk reduction in the primary composite endpoint compared to the overall trial population [1]. The primary endpoint occurred in 8.2% of diabetic patients receiving prasugrel versus 13.2% of those receiving clopidogrel, corresponding to a 30% relative risk reduction (P<0.001) [1].

Diabetes High-Risk Populations Subgroup Analysis

Quantified Bleeding Risk Increase vs. Clopidogrel (TRITON-TIMI 38)

Prasugrel's greater antiplatelet potency is associated with a quantifiable increase in major bleeding risk. In TRITON-TIMI 38, non-CABG-related TIMI major bleeding occurred in 2.4% of prasugrel-treated patients versus 1.8% of clopidogrel-treated patients, yielding a hazard ratio of 1.32 (95% CI 1.03-1.68; P=0.03) [1]. The mean absolute increase in bleeding risk with prasugrel versus clopidogrel was 1.3±1.4% across patient subgroups [2].

Safety Profile Bleeding Risk Risk-Benefit Assessment

Validated Application Scenarios for Prasugrel Based on Comparative Evidence


ACS/PCI Clinical Protocols in Institutions with High-Risk Patient Volumes

Based on TRITON-TIMI 38 evidence demonstrating a 19% reduction in the primary composite endpoint and a 31% reduction in myocardial infarction compared to clopidogrel [1], prasugrel is the preferred P2Y₁₂ inhibitor for formulary inclusion in hospitals with high volumes of ACS patients undergoing PCI, particularly where patient demographics align with the trial's net clinical benefit population (<75 years, weight >60 kg, no prior stroke) [1].

Anti-Platelet Regimens for Diabetic Patients Requiring PCI

In diabetic patients undergoing PCI for ACS, prasugrel provides a 30% relative risk reduction in cardiovascular events compared to clopidogrel (8.2% vs. 13.2%; P<0.001) [2]. This quantifiable benefit supports prasugrel as the evidence-based P2Y₁₂ inhibitor of choice in diabetes-focused cardiology practices and clinical research trials targeting this high-risk population [2].

Preclinical Thrombosis Models Requiring High-Potency Irreversible P2Y₁₂ Inhibition

In rat models of arterial thrombosis, prasugrel demonstrates 4.2-fold greater potency (ED₅₀ 1.9 mg·kg⁻¹) than ticagrelor (ED₅₀ 8.0 mg·kg⁻¹) in ex vivo platelet aggregation assays, with sustained inhibition for up to 24 hours [3]. Researchers conducting preclinical studies of thrombus formation should preferentially select prasugrel when the experimental design requires potent, sustained, and irreversible P2Y₁₂ blockade [3].

Anti-Platelet Therapy in Populations with High CYP2C19 Loss-of-Function Allele Prevalence

Given that approximately 30% of individuals carry a CYP2C19 reduced-function allele, and prasugrel's active metabolite exposure is unaffected by CYP2C19 genotype status (unlike clopidogrel) [4], prasugrel is indicated for clinical use in populations where CYP2C19 genotyping is impractical or where high allele prevalence reduces the expected efficacy of clopidogrel. This is particularly relevant for multi-ethnic patient cohorts and resource-limited settings where genetic testing is not routinely performed [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prasugrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.